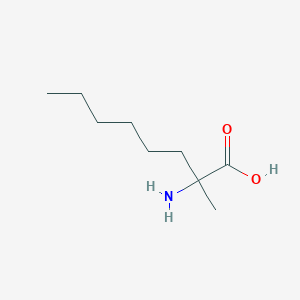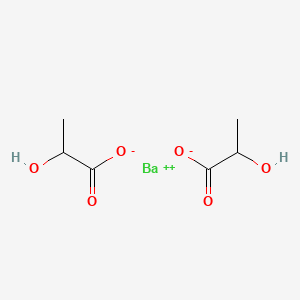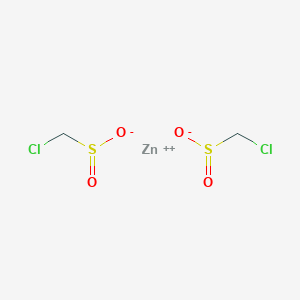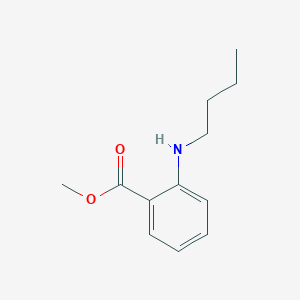
4-chloro-2-(1H-pyrrol-1-yl)benzoic acid
Vue d'ensemble
Description
4-chloro-2-(1H-pyrrol-1-yl)benzoic acid is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 . It is a heterocyclic building block .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid. Its InChI code is 1S/C11H8ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15) and the InChI key is DNBQADMPTHCMLH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a predicted melting point of 132.63°C and a predicted boiling point of approximately 395.6°C at 760 mmHg. The predicted density is approximately 1.3 g/cm^3 and the predicted refractive index is n20D 1.62 .Applications De Recherche Scientifique
Antibacterial Activity
A series of compounds similar to 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid were synthesized and evaluated for their antibacterial activity . These compounds underwent thorough characterization and evaluation for antibacterial activity, with some of them further tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Antitubercular Activity
The same series of compounds also showed strong antitubercular properties . This suggests that 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid could potentially be used in the development of new antitubercular drugs .
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
These compounds exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . These enzymes are key targets in the treatment of various diseases, suggesting that 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid could be used in the development of new therapeutic agents .
Anticancer Activity
A series of N - (aryl/heteroaryl)-4- (1 H -pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino- N - (aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran . All the synthesized compounds were evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .
Protodeboronation of Pinacol Boronic Esters
4-chloro-2-(1H-pyrrol-1-yl)benzoic acid could potentially be used in the protodeboronation of pinacol boronic esters . This process is a key step in many synthetic transformations, suggesting that this compound could be used in the development of new synthetic methodologies .
Antimicrobial Agents
Pyrrole and its fused derivatives have aroused recent attention as potent antimicrobial agents . Several mechanisms are involved in their cytotoxic activities as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin dependant kinase inhibitors or adenosine receptor antagonist .
Mécanisme D'action
Target of Action
It is suggested that it can be useful in the preparation and evaluation of carboxydihydroxyalkanoic acids and their γ-lactone prodrugs as atp-citrate lyase inhibitors . ATP-citrate lyase is a key enzyme in cellular metabolism, linking carbohydrate and fat metabolism by catalyzing the conversion of citrate into acetyl-CoA, a substrate for fatty acid synthesis.
Biochemical Pathways
The biochemical pathways affected by 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid are likely related to its potential inhibitory effect on ATP-citrate lyase. This enzyme plays a crucial role in the citric acid cycle, a fundamental pathway in cellular metabolism. By inhibiting ATP-citrate lyase, the compound could potentially disrupt the synthesis of acetyl-CoA and subsequently affect fatty acid synthesis and energy production within the cell .
Result of Action
The molecular and cellular effects of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid’s action are likely to be related to its potential inhibitory effect on ATP-citrate lyase. By disrupting the activity of this enzyme, the compound could potentially alter cellular metabolism, specifically the synthesis of fatty acids and energy production .
Action Environment
The action, efficacy, and stability of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances or drugs, and the specific characteristics of the biological system in which the compound is acting .
Propriétés
IUPAC Name |
4-chloro-2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBQADMPTHCMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281470 | |
| Record name | 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(1H-pyrrol-1-yl)benzoic acid | |
CAS RN |
55540-34-6 | |
| Record name | 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55540-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[N-(3,5-dimethylphenyl)naphthalene-2-sulfonamido]propanoic acid](/img/structure/B3426924.png)
![4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3426930.png)